1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE
Description
1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and a cyclohexene moiety
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-N-[2-(cyclohexen-1-yl)ethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClN2O4S/c1-28-19-8-7-18(22)15-20(19)29(26,27)24-13-10-17(11-14-24)21(25)23-12-9-16-5-3-2-4-6-16/h5,7-8,15,17H,2-4,6,9-14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNKENUONFOHAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)NCCC3=CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.
Attachment of the cyclohexene moiety: This can be done through alkylation or other suitable reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction pathway and conditions used.
Scientific Research Applications
1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various chemical reactions.
Material Science: Its unique structure may lend itself to applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE can be compared with similar compounds such as:
- (2,6,6-Trimethylcyclohex-1-enylmethanesulfonyl)benzene
- 2-(1-{[(3-Chloro-2-propen-1-yl)oxy]amino}propylidene)-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione
These compounds share structural similarities but differ in specific functional groups and overall molecular architecture, which can influence their reactivity, biological activity, and applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
